
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H21F2N3O3 and its molecular weight is 413.425. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compulsive Food Consumption and Binge Eating
Studies have identified the role of orexin receptors in compulsive food consumption and binge eating. In particular, research on orexin-1 receptor mechanisms has highlighted the potential of selective antagonism at this receptor as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research suggests that manipulating the neural systems that motivate and reinforce drug abuse could also impact compulsive food seeking and intake, indicating a shared pathway between substance addiction and compulsive eating behaviors. The findings from these studies could pave the way for developing new therapeutic strategies targeting orexin receptors to treat compulsive eating disorders (Piccoli et al., 2012).
Chemical Synthesis and Drug Development
Another area of application involves the development of new chemical synthesis methods for drug development. For instance, modifications of the Migita reaction for carbon−sulfur bond formation have been applied in the synthesis of drug candidates, demonstrating the compound's utility in facilitating complex chemical reactions. This research contributes to the optimization of drug manufacturing processes, highlighting the compound's role in advancing pharmaceutical chemistry and the development of new therapeutic agents (Norris & Leeman, 2008).
Antimicrobial and Antituberculosis Activity
The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors showcase the compound's potential in combating tuberculosis. By targeting the DNA gyrase of Mycobacterium tuberculosis, these inhibitors represent a promising approach in the search for new antituberculosis drugs. This research underscores the importance of novel chemical scaffolds in discovering new antimicrobial agents and offers insights into the molecular mechanisms underlying their activity (Jeankumar et al., 2013).
Anticancer Research
Further research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has explored their cytotoxic activity, with promising results against various cancer cell lines. This work contributes to the ongoing search for new anticancer agents by providing insights into the structure-activity relationships that govern the cytotoxic properties of these compounds. The findings from these studies could lead to the development of new treatments for cancer, demonstrating the compound's potential impact on oncology research (Deady et al., 2005).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-16-5-3-15(4-6-16)14-30-20-13-27(18-9-7-17(24)8-10-18)26-21(20)22(28)25-12-19-2-1-11-29-19/h3-10,13,19H,1-2,11-12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYKANBTWSPALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



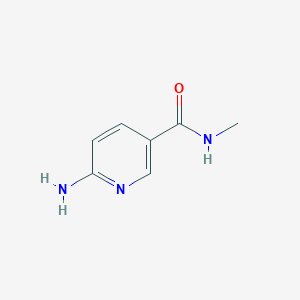
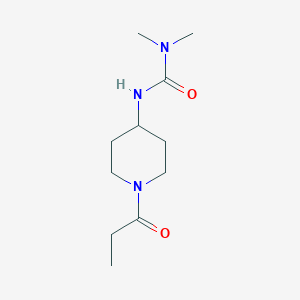
![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)
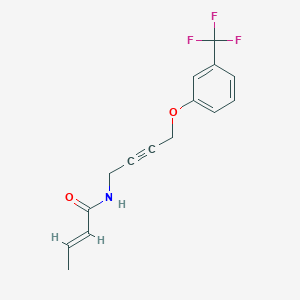
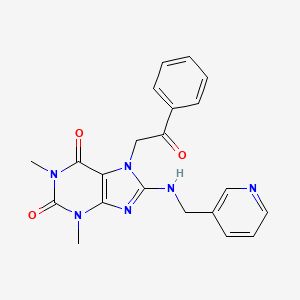
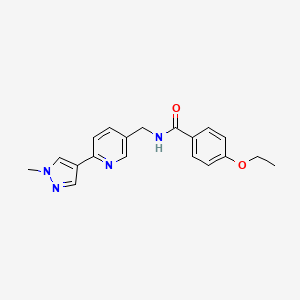
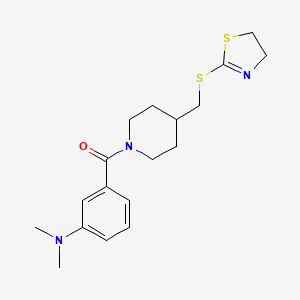
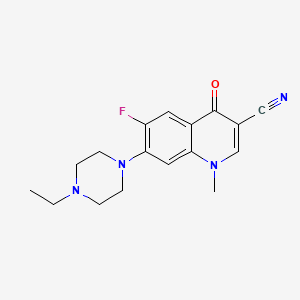

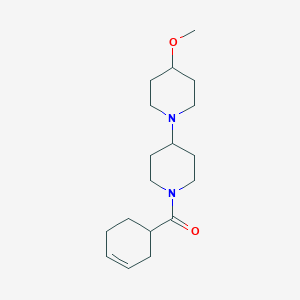
![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)